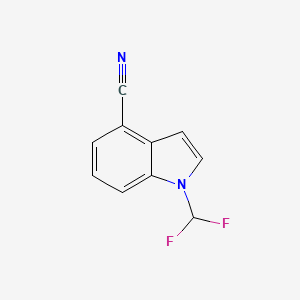

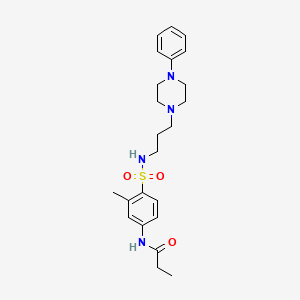

1-(difluoromethyl)-1H-indole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, indoles are commonly synthesized using methods like the Fischer indole synthesis, Madelung synthesis, or Bartoli indole synthesis. The difluoromethyl group could potentially be introduced using a difluoromethylation reagent . The carbonitrile group might be introduced through a cyanation reaction.Chemical Reactions Analysis

Indoles are reactive towards electrophilic aromatic substitution, and the presence of electron-withdrawing groups like -CF2H and -CN could direct such reactions to specific positions on the indole ring. The difluoromethyl group might also undergo reactions under certain conditions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The difluoromethyl group in 1-(difluoromethyl)-1H-indole-4-carbonitrile is isosteric and isopolar to hydroxyl and thiol groups, making it a lipophilic hydrogen bond donor. This property is exploited in medicinal chemistry to enhance the metabolic stability, solubility, and protein-binding affinity of pharmaceutical compounds .

Agrochemicals

In agrochemical research, the difluoromethyl group is valued for its ability to improve the efficacy of pesticides and herbicides. The introduction of this group into molecules can lead to compounds that are more resistant to metabolic degradation, thereby extending their active lifespan in the environment .

Materials Science

The incorporation of difluoromethyl groups into polymers and materials can alter their physical properties, such as increasing resistance to solvents and chemicals. This can be particularly useful in creating specialized coatings or materials with enhanced durability .

Organic Synthesis

1-(Difluoromethyl)-1H-indole-4-carbonitrile serves as a building block in organic synthesis, enabling the introduction of difluoromethyl groups into complex molecules. This can be crucial for the synthesis of molecules with specific three-dimensional structures and properties .

Pharmacology

The difluoromethyl group’s slight acidity allows it to act as a surrogate for alcohols and thiols, which are key recognition elements for biological targets such as enzymes and proteins. This characteristic is utilized in pharmacology to design drugs with improved target specificity and reduced side effects .

Biochemistry

In biochemistry, the difluoromethyl group can be used to modify peptides and proteins, potentially altering their function or stability. This modification can be used to study protein function or to develop new biochemical tools .

Environmental Science

The stability of the difluoromethyl group under various environmental conditions makes it an interesting subject of study in environmental science. Researchers investigate how compounds containing this group interact with and persist in the environment .

Analytical Chemistry

In analytical chemistry, the unique properties of the difluoromethyl group can aid in the development of new analytical methods. For example, it can be used to create standards or reagents that help in the detection and quantification of various substances .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)indole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-10(12)14-5-4-8-7(6-13)2-1-3-9(8)14/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAMULGPMWDZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)C(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)